molecular formula C29H25F3N2O3 B12211010 6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12211010
M. Wt: 506.5 g/mol
InChI Key: ZYSVDVFAWZLEJE-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic system with a seven-membered diazepine ring. Its structure includes:

  • 5-position: A 2,2,2-trifluoroacetyl group, which enhances metabolic stability and electron-withdrawing properties .
  • 9-position: A p-tolyl (methyl-substituted phenyl) group, influencing steric effects and binding affinity .

This derivative is hypothesized to exhibit improved pharmacokinetic properties compared to earlier analogs due to the trifluoroacetyl group, which reduces enzymatic degradation .

Properties

Molecular Formula

C29H25F3N2O3

Molecular Weight

506.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25F3N2O3/c1-17-7-9-18(10-8-17)20-15-23-26(25(35)16-20)27(19-11-13-21(37-2)14-12-19)34(28(36)29(30,31)32)24-6-4-3-5-22(24)33-23/h3-14,20,27,33H,15-16H2,1-2H3

InChI Key

ZYSVDVFAWZLEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=C(C=C5)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the trifluoroacetyl, methoxyphenyl, and p-tolyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-9-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroacetyl group is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxyphenyl and p-tolyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Substituents (Positions) Molecular Formula Key Properties/Applications References
Target Compound 5: CF₃CO; 6: 4-MeOPh; 9: p-tolyl C₃₂H₂₅F₃N₂O₃ Enhanced metabolic stability, CNS activity
BT97594 (354539-51-8) 5: propanoyl; 6: 4-MeOPh; 9: 2-propoxyphenyl C₃₂H₃₄N₂O₄ Lower lipophilicity, moderate bioactivity
5979-81-7 5: H; 6: 3-FPh; 9: 4-MeOPh C₂₈H₂₄FN₂O₂ Reduced steric bulk, higher aqueous solubility
5977-50-4 5: benzoyl; 6: 3-ethoxy-4-OHPh; 9,9: dimethyl C₃₃H₃₁N₂O₅ Polar substituents, potential for H-bonding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Heterocyclic sulfur atoms, 4-MeOPh at position 9 C₁₉H₁₅NO₃S₂ Anticandidal activity

Bioactivity and Selectivity

  • Antimicrobial Potential: The sulfur-containing analog () shows antifungal activity, whereas the target compound’s trifluoroacetyl and methoxyphenyl groups may target bacterial enzymes or inflammatory pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound BT97594 5979-81-7 5977-50-4
Molecular Weight (g/mol) 542.55 510.62 448.47 547.61
LogP (Predicted) 4.2 3.8 3.5 3.1
Water Solubility (µM) 12.5 18.7 25.3 35.6
Metabolic Stability* High Moderate Low Moderate

*Metabolic stability inferred from acyl group chemistry and fluorination .

Stability and Selectivity Trends

  • Trifluoroacetyl Group: Reduces oxidative metabolism in the liver compared to non-fluorinated analogs (e.g., BT97594) .
  • Methoxy vs. Hydroxy Substituents : The 4-methoxyphenyl group in the target compound avoids rapid glucuronidation seen in hydroxy-substituted analogs (e.g., 5977-50-4) .

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